N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-10-1-6-18(7-2-10)13-16-5-8-20-13/h3-5,8-10H,1-2,6-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBUQZWEABFVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell survival.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways critical for tumor growth and survival.
A study evaluating its cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cells revealed IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell functions makes it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It potentially modulates pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from thiazole and piperidine intermediates. Key steps include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
- Piperidine Integration : Piperidine derivatives are introduced via nucleophilic substitution reactions.
- Final Coupling : The pyrazine carboxamide moiety is synthesized through coupling reactions under controlled conditions.
Purification techniques such as crystallization and chromatography are employed to achieve high purity levels necessary for biological assays .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogs, based on the evidence, include:
N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide (): Replaces the piperidine ring with a piperazine ring. Substitutes the pyrazine-carboxamide with a propynyl group.
4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide ():
- Incorporates a methylsulfonyl-benzyl group on the piperidine, introducing a sulfone moiety absent in the target compound.
- Replaces the pyrazine-carboxamide with a phenylethyl-substituted carboxamide, likely increasing steric bulk and aromatic interactions .
Hypothetical Property Comparisons
Mechanistic Implications
- Thiazole vs. Sulfone/Phenylethyl : The thiazole in the target compound may favor hydrogen bonding or π-π stacking with biological targets, while the sulfone and phenylethyl groups in ’s compound could enhance binding to hydrophobic pockets or sulfotransferases .
- Piperidine vs.
- Pyrazine vs. Propynyl : The pyrazine-carboxamide may engage in dual hydrogen bonding, whereas the propynyl group () could act as a metabolic blocker or alkyne-based pharmacophore .
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H15N3OS
- Molecular Weight : 253.35 g/mol
- CAS Number : Not specified in the sources reviewed.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives effectively inhibit key pathways involved in cancer cell proliferation:
| Compound | Target | Activity |
|---|---|---|
| 1 | BRAF(V600E) | Inhibition |
| 2 | EGFR | Inhibition |
| 3 | Aurora-A kinase | Inhibition |
These compounds have been noted for their ability to induce apoptosis in cancer cell lines, suggesting a potential for development as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been extensively studied. This compound and related compounds have demonstrated effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Staphylococcus epidermidis | 0.25 μg/mL |
The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is crucial for treating resistant infections .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of thiazole-containing compounds. For example, derivatives similar to this compound have been tested in vivo for their ability to reduce inflammation markers:
| Test Model | Result |
|---|---|
| Acetic acid cramps model | Significant reduction in pain response |
| Hot plate model | Increased latency to response |
These findings suggest that such compounds could be beneficial in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the thiazole and piperidine moieties can significantly impact potency and selectivity:
- Thiazole Substituents : Variations can enhance binding affinity to target proteins.
- Piperidine Modifications : Altering substituents on the piperidine ring can improve pharmacokinetic properties.
Such modifications are crucial for developing more effective therapeutic agents .
Case Study 1: Synergistic Effects with Doxorubicin
A study investigated the synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that combining these compounds with doxorubicin significantly enhanced cytotoxicity compared to doxorubicin alone. The combination index method confirmed a synergistic relationship, highlighting the potential for combination therapies in cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several pyrazole derivatives were evaluated against resistant strains of bacteria. The most active compound showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties that could be harnessed for clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrazine-2-carboxylic acid derivatives and functionalized piperidine-thiazole intermediates. Key steps include:
- Coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Purification via column chromatography or recrystallization.
- Characterization by / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm intermediate structures .
Q. How can researchers resolve ambiguities in the structural determination of this compound?
- Methodological Answer : Use X-ray crystallography with refinement via SHELXL (for small-molecule structures) . For non-crystalline samples, employ 2D NMR techniques (e.g., - COSY, NOESY) to confirm stereochemistry and connectivity. Discrepancies in NOE correlations may indicate conformational flexibility .
Q. What analytical methods are recommended for purity assessment and stability studies?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; validate with spiked impurity standards .
- Stability : Accelerated stability testing under varying pH, temperature, and humidity. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the thiazole, piperidine, or pyrazine moieties .
- Step 2 : Evaluate in vitro activity (e.g., receptor binding assays, enzyme inhibition) and correlate with structural features.
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs) .
Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC values across assays)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Compound Integrity : Verify stability under assay conditions via LC-MS.
- Orthogonal Assays : Cross-validate using fluorescence polarization, SPR, or cellular functional assays .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature) .
- Byproduct Analysis : Identify side products via HRMS and adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to block unwanted reactivity .
Q. What computational approaches are suitable for predicting metabolic pathways and toxicity?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites.
- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate polymorphic forms of this compound?
- Methodological Answer :
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile).
- Characterization : Use powder XRD, DSC for thermal stability, and Raman spectroscopy to distinguish polymorphs .
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
